Cas no 1286435-52-6 (2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate)

2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate structure
1286435-52-6 structure
商品名:2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate
CAS番号:1286435-52-6
MF:C16H20ClNO2
メガワット:293.788503646851
CID:5681866
PubChem ID:72160206

2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS034487691
    • Z62479792
    • 1286435-52-6
    • (2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) 2-chloropyridine-3-carboxylate
    • EN300-26582061
    • 2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
    • 2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate
    • インチ: 1S/C16H20ClNO2/c1-9-12-7-10(16(12,2)3)8-13(9)20-15(19)11-5-4-6-18-14(11)17/h4-6,9-10,12-13H,7-8H2,1-3H3
    • InChIKey: IJHZKXKTULKZJV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C(=O)OC1CC2CC(C1C)C2(C)C

計算された属性

  • せいみつぶんしりょう: 293.1182566g/mol
  • どういたいしつりょう: 293.1182566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 39.2Ų

2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26582061-0.25g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26582061-1g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 90%
1g
$628.0 2023-09-13
Enamine
EN300-26582061-1.0g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-26582061-10.0g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26582061-10g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 90%
10g
$2701.0 2023-09-13
Enamine
EN300-26582061-0.1g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26582061-0.05g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26582061-0.5g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26582061-2.5g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26582061-5g
2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate
1286435-52-6 90%
5g
$1821.0 2023-09-13

2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylate 関連文献

2,6,6-trimethylbicyclo3.1.1heptan-3-yl 2-chloropyridine-3-carboxylateに関する追加情報

Introduction to 2,6,6-TriMethylBicyclo[3.1.1]Heptan-3-Yl 2-ChloroPyridine-3-Carboxylate (CAS No: 1286435-52-6)

The compound 2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate, identified by the CAS number 1286435-52-6, is a highly specialized organic molecule with a complex structure and diverse applications in modern chemistry and materials science. This compound has garnered significant attention in recent years due to its unique properties and potential uses in various industrial and academic settings.

The molecular structure of this compound is characterized by a bicyclic framework, specifically a bicyclo[3.1.1]heptane system, which is substituted with three methyl groups at positions 2, 6, and 6. This bicyclic structure contributes to the compound's stability and rigidity, making it suitable for applications that require robust molecular frameworks. The bicyclo[3.1.1]heptane system is further connected to a pyridine ring through a carboxylate linkage at position 3 of the pyridine ring.

The pyridine moiety in this compound plays a crucial role in its chemical reactivity and functionality. The presence of a chlorine atom at position 2 of the pyridine ring introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity in various chemical reactions. This makes the compound particularly interesting for applications in catalysis, drug design, and materials synthesis.

Recent studies have highlighted the potential of this compound as a versatile building block in organic synthesis. Its unique combination of a rigid bicyclic framework and an electron-deficient pyridine ring makes it an ideal candidate for constructing advanced materials with tailored properties. For instance, researchers have explored its use in constructing coordination polymers and metal-organic frameworks (MOFs), where its structural rigidity and functional groups can contribute to enhanced stability and functionality.

In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The bicyclic system provides a scaffold for drug design, offering opportunities for creating molecules with specific pharmacokinetic profiles. The pyridine moiety can serve as a binding site for metal ions or other bioactive molecules, potentially leading to novel drug delivery systems or therapeutic agents.

From an environmental perspective, the stability of this compound has been studied under various conditions to assess its biodegradability and environmental impact. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental fate and potential risks.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving the coupling of the bicyclic system with the pyridine derivative via esterification or similar processes. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better control over stereochemistry.

The versatility of this compound lies in its ability to serve as both a structural component and a functional group provider in complex molecules. Its applications span across multiple disciplines, including polymer chemistry, catalysis, drug discovery, and environmental chemistry.

As research into this compound continues to expand, it is anticipated that new insights into its properties and potential uses will emerge. Its unique structure and functional groups make it a valuable tool for scientists seeking to develop innovative solutions across various fields.

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